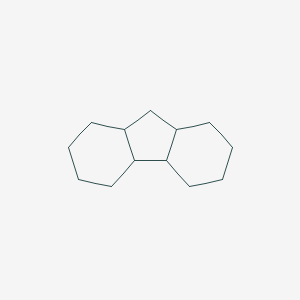

Perhydrofluorene

Cat. No. B166505

Key on ui cas rn:

5744-03-6

M. Wt: 178.31 g/mol

InChI Key: OLWAZOBRCQWWDB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08003073B2

Procedure details

A sample of 0.5 g (2.8 mmol) 9-fluorenone (Aldrich, 98%), 0.15 g Au—Pd/SiO2/TiO2 catalyst and 5 ml tetrahydrofuran (Fisher, HPLC Grade) were placed in a 20 cc stirred tank reactor and the reactor was sealed. The reactor was connected to a manifold containing a vacuum source, high-pressure hydrogen source, and a high-pressure ballast. After evacuation of residual air from the manifold lines, hydrogen was purged through the reactor to displace the air from the reactor headspace. The mixture was hydrogenated at 110 psia H2 pressure and 70° C. for 16 hours. After cooling the reactor and venting the reactor to atmospheric pressure, the contents of the reactor were filtered to remove the catalyst. GC-MS analysis of the product showed complete conversion of 9-fluorenone to two products: fluorene (53.5%) and hexahydrofluorene (46.5%). To this solution of fluorene and hexahydrofluorene was added 0.15 g of a ruthenium supported on alumina catalyst (Engelhard, 5% Ru) and the slurry was returned to the reactor. The mixture was hydrogenated at 1000 psia H2 pressure and 190° C. for 4 hours. After cooling and venting the reactor to atmospheric conditions, the catalyst was removed by filtration. GC-MS analysis of the product solution showed >99% conversion and >99% selectivity to perhydrofluorene. The cis,cis isomer of perhydrofluorene was obtained with 96% selectivity based on the GC retention time vs. commercial perhydrofluorene (Aldrich, 97%). INADEQUATE 13C NMR of the commercial perhydrofluorene confirmed the cis-cis stereochemistry of the four methine carbons in the central ring: 22.1 ppm (s), 24.3 ppm (s), 24.4 ppm (s), 29.2 ppm (s), 35.3 ppm (s), 37.3 ppm (s), 43 ppm (s), confirmed the cis-cis stereochemistry of the four methine protons in the central ring as reported by R. Meusinger in J. Prakt. Chem. 339, 128 (1997).

[Compound]

Name

Au Pd SiO2 TiO2

Quantity

0.15 g

Type

catalyst

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[H][H]>O1CCCC1>[CH2:1]1[CH:13]2[CH:5]([CH:6]3[CH:11]([CH2:12]2)[CH2:10][CH2:9][CH2:8][CH2:7]3)[CH2:4][CH2:3][CH2:2]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3C(C12)=O

|

Step Three

[Compound]

|

Name

|

Au Pd SiO2 TiO2

|

|

Quantity

|

0.15 g

|

|

Type

|

catalyst

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred tank reactor

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reactor was sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After evacuation of residual air from the manifold lines, hydrogen was purged through the reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling the reactor

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the contents of the reactor were filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the catalyst

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this solution of fluorene and hexahydrofluorene was added 0.15 g of a ruthenium

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The mixture was hydrogenated at 1000 psia H2 pressure and 190° C. for 4 hours

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the catalyst was removed by filtration

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |